Chromic formate hexahydrate

Description

Significance of Chromium(III) Compounds in Advanced Materials and Chemical Processes

Chromium(III) compounds are a class of coordination compounds that have been extensively studied and utilized across chemistry, biology, and materials science. ontosight.ai Their importance stems from a unique combination of properties, including stability, vibrant colors, and magnetic and catalytic activities. ontosight.aifiveable.me

In the realm of advanced materials , chromium(III) compounds are integral. They serve as pigments in paints, coatings, and plastics, imparting a range of colors like green, blue, and purple. ontosight.ai Furthermore, their magnetic properties are valuable in applications such as magnetic resonance imaging (MRI) and data storage. ontosight.ai Certain chromium compounds, like chromium(III) oxide, are used in the production of refractory bricks and as a component in alloys to enhance hardness and corrosion resistance. dcceew.gov.ausamaterials.com For instance, chromium is a key alloying element in stainless steel. dcceew.gov.au Advanced coating technologies also utilize chromium(III) compounds to improve the durability and wear resistance of various substrates. noahchemicals.com

In chemical processes , chromium(III) compounds are widely employed as catalysts. dcceew.gov.au They have demonstrated catalytic activity in diverse reactions, including the polymerization of olefins and the oxidation of organic compounds. ontosight.aiontosight.ai Their role as catalysts is crucial in organic synthesis, where they can facilitate selective reductions and act as Lewis acids to control reaction pathways. noahchemicals.com For example, chromium(III) chloride is a critical catalyst in the production of high-performance polymers. noahchemicals.com Additionally, chromium(III) nitrate (B79036) is used in preparing chrome catalysts and as a corrosion inhibitor. dcceew.gov.au

The stability of chromium(III) complexes is a key factor in their utility. ontosight.ai Chromium in the +3 oxidation state is the most stable form of the element and tends to form stable complexes with hard bases like oxygen and nitrogen. dcceew.gov.aunumberanalytics.com This stability allows them to function effectively under various chemical conditions. ontosight.ai

It is important to distinguish chromium(III) from chromium(VI), another common oxidation state. While chromium(III) is an essential nutrient for humans in trace amounts, chromium(VI) is known for its toxicity and carcinogenic properties. samaterials.comresearchgate.net The vast majority of chromium in the natural environment is in the trivalent form. dcceew.gov.au

Evolution of Research on Formate-Based Chromium Complexes

Research into formate-based chromium complexes is part of a broader investigation into the coordination chemistry of chromium(III). The study of these complexes is driven by the need for alternatives to electrolytes based on toxic hexavalent chromium compounds, particularly in applications like chromium electroplating. mdpi.comresearchgate.net

Early research focused on understanding the fundamental properties and synthesis of these complexes. The development of chromium-plating electrolytes using Cr(III) compounds has been a significant area of study for over half a century. researchgate.net These electrolytes often contain a complexing agent, such as formate (B1220265), to destabilize the highly stable [Cr(H2O)6]3+ complex. researchgate.net

The mechanism of electrodeposition is complex and can involve the stepwise reduction of Cr(III) to Cr(II) and then to metallic chromium. researchgate.net The presence of formate ions can also lead to the incorporation of carbon into the electrodeposited layers, forming chromium-carbon alloys or chromium carbide, which can enhance properties like hardness and wear resistance. mdpi.com

More recent research has expanded to explore the use of formate-based chromium complexes as precursors for advanced materials and in other catalytic applications. ontosight.ai The versatility of the formate ligand and the unique properties of the resulting chromium complexes continue to drive new avenues of investigation.

Scope and Research Imperatives for Chromic Formate Hexahydrate Studies

While significant progress has been made, several research imperatives remain for the comprehensive understanding and application of this compound.

Synthesis and Characterization: A primary focus is the development of controlled and efficient synthesis methods for high-purity this compound. Detailed characterization of its physical and chemical properties is crucial. This includes its appearance as a violet or pink crystalline solid and its solubility in water. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

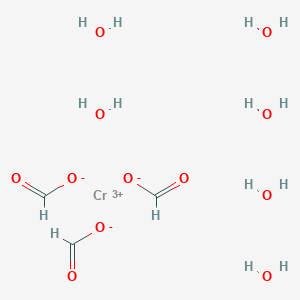

| Chemical Formula | Cr(HCO2)3·6H2O ontosight.ai |

| Appearance | Violet or pink crystalline solid ontosight.ai |

| Molecular Weight | 295.14 g/mol nih.gov |

Structural Analysis: A thorough understanding of the crystal structure of this compound is essential. While the molecular formula and basic structure are known, detailed crystallographic studies can provide insights into the coordination environment of the chromium ion and the role of the water molecules of hydration. ncats.ionih.gov This knowledge is fundamental to understanding its reactivity and physical properties.

Thermal Decomposition Studies: Investigating the thermal decomposition of this compound is critical for its application in materials synthesis. Understanding the decomposition pathway, the intermediate products, and the final products (such as chromium oxide) can enable its use as a precursor for creating chromium-based materials with specific properties. researchgate.net The decomposition may be influenced by the atmosphere, such as in flowing nitrogen or carbon dioxide. researchgate.net

Applications in Catalysis and Materials Science: Future research should continue to explore the catalytic potential of this compound in various organic and inorganic reactions. ontosight.ai Its use as a precursor for synthesizing chromium-based nanoparticles, thin films, and pigments warrants further investigation. ontosight.aiontosight.ai The ability to form chromium-carbon alloys during electrodeposition from formate-containing electrolytes suggests potential for creating novel materials with enhanced properties. mdpi.com

Properties

CAS No. |

81002-10-0 |

|---|---|

Molecular Formula |

C3H15CrO12 |

Molecular Weight |

295.14 g/mol |

IUPAC Name |

chromium(3+);triformate;hexahydrate |

InChI |

InChI=1S/3CH2O2.Cr.6H2O/c3*2-1-3;;;;;;;/h3*1H,(H,2,3);;6*1H2/q;;;+3;;;;;;/p-3 |

InChI Key |

WOUAYVCGLPLGSA-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].O.O.O.O.O.O.[Cr+3] |

Origin of Product |

United States |

Comprehensive Structural Characterization and Elucidation of Chromic Formate Hexahydrate

Single-Crystal X-ray Diffraction Analysis for Atomic-Level Structure Determination

While a specific crystal structure determination for chromic formate (B1220265) hexahydrate is not available in open-access crystallographic databases, the general procedure would involve growing a single crystal of sufficient quality, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern would then be used to solve and refine the crystal structure.

Based on the known chemistry of chromium(III) and formate ions, a hypothetical structure can be postulated. The chromium(III) ion would likely be octahedrally coordinated. The coordination sphere could be composed of formate ligands and water molecules. The exact arrangement of these ligands (i.e., which are directly bonded to the chromium and which are present as water of hydration) can only be definitively determined through experimental structure elucidation.

Hydrogen Bonding Network Analysis within the Hexahydrate Structure

The six water molecules per formula unit in chromic formate hexahydrate are expected to play a crucial role in the formation of an extensive hydrogen-bonding network. This network would involve hydrogen bonds between the coordinated and/or lattice water molecules and the oxygen atoms of the formate ligands. An analysis of this network would detail the donor-acceptor distances and angles, identifying the strength and directionality of these interactions. Such a network is fundamental to the stability of the hydrated crystal structure.

Structural Distortions and Conformational Studies

Single-crystal X-ray diffraction would also reveal any distortions from ideal coordination geometries. For example, the octahedron around the chromium(III) ion might exhibit slight distortions due to the nature of the formate ligands or the influence of the crystal packing. Furthermore, the formate ligands themselves have a specific conformation that would be precisely determined.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Properties

Powder X-ray diffraction is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. A PXRD pattern is a fingerprint of a crystalline compound, with peaks at specific 2θ angles corresponding to the diffraction of X-rays from the various lattice planes.

A measured PXRD pattern for a synthesized sample of this compound could be compared to a theoretical pattern calculated from its (currently unavailable) single-crystal structure data to confirm phase purity. The sharpness and intensity of the diffraction peaks would also provide information about the crystallinity of the sample. To date, a standard reference PXRD pattern for this compound has not been identified in the common diffraction databases.

Advanced Electron Microscopy for Microstructural and Nanostructural Analysis

Advanced electron microscopy techniques are essential for characterizing the morphology and surface features of crystalline materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology

Transmission Electron Microscopy (TEM) for Nanoscale Features and Lattice Imaging

Studies on analogous compounds, such as chromium nanoparticles and chromium oxide nanoparticles, demonstrate the potential of TEM to reveal critical structural information. For instance, research on chromium nanoparticles often reports on the size and distribution of the particles, typically observed in the nanometer range. Similarly, TEM analysis of chromium(III) oxide nanoparticles has provided insights into their morphology and crystalline nature.

In the broader context of metal-organic frameworks, including various metal formates, TEM is a standard method for direct visualization of crystal morphology and for obtaining electron diffraction patterns that help in elucidating the crystal structure. These studies often provide detailed information on lattice parameters and crystal system, which are crucial for understanding the material's properties.

Despite the utility of TEM in these related areas, specific experimental data from the TEM analysis of this compound—such as high-resolution lattice imaging, selected area electron diffraction (SAED) patterns, and detailed morphological descriptions—remain unaddressed in the current body of scientific literature. Consequently, a detailed discussion and presentation of research findings, including data tables on the nanoscale and lattice features of this compound, cannot be provided at this time. Further experimental investigation is required to fully characterize this compound at the nanoscale using transmission electron microscopy.

In Depth Spectroscopic Investigations of Chromic Formate Hexahydrate

Vibrational Spectroscopy for Molecular Structure and Bonding (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural arrangement of chromic formate (B1220265) hexahydrate. By analyzing the vibrational modes of the formate ligands, water molecules, and the chromium-oxygen bonds, a detailed picture of the coordination sphere and intermolecular interactions can be constructed.

Analysis of Formate Ligand Vibrations and Coordination Modes

The formate ion (HCOO⁻) possesses several characteristic vibrational modes that are sensitive to its coordination environment. researchgate.net The most informative of these are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The frequency separation between these two modes, Δν = ν_as(COO⁻) - ν_s(COO⁻), is a well-established diagnostic criterion for determining the coordination mode of the formate ligand. cdnsciencepub.com Different coordination geometries, such as monodentate, bidentate chelating, or bidentate bridging, result in distinct values for Δν.

The C-H stretching and O-C-O bending modes also provide valuable structural information. For instance, the C-H stretching mode is typically observed around 2897 cm⁻¹. researchgate.net

Table 1: Correlation of Formate Coordination Mode with Carboxylate Stretching Frequencies This is an interactive table. You can sort the columns by clicking on the headers.

| Coordination Mode | Frequency Separation (Δν = ν_as - ν_s) | Description |

|---|---|---|

| Ionic | < 220 cm⁻¹ | The interaction is primarily electrostatic. |

| Bidentate Bridging | ~140-200 cm⁻¹ | The formate ligand bridges two different metal centers. |

| Bidentate Chelating | < 100 cm⁻¹ | The formate ligand binds to a single metal center through both oxygen atoms. |

Note: The exact values can vary depending on the specific metal and crystal structure.

In the context of metal formates, the symmetric stretching vibration of the HCOO⁻ group is often observed with very strong bands around 1352-1361 cm⁻¹. researchgate.net Analysis of the infrared spectra of various metal formates shows a doubling of the fundamental bands of the formate ion, which indicates the presence of non-equivalent ions within the crystal lattice. researchgate.net

Water Molecule Vibrational Modes and Hydration Environment

Chromic formate hexahydrate contains six water molecules, which can be distinguished as either directly coordinated to the chromium(III) ion or as lattice water held in the crystal structure by hydrogen bonds. These two types of water molecules exhibit different vibrational frequencies. researchgate.netresearchgate.net

Coordinated Water: Water molecules bonded to the Cr(III) ion typically show vibrational modes at different frequencies compared to free water due to the influence of the metal cation.

Lattice Water (Water of Hydration): These water molecules are not directly bonded to the metal center but are integrated into the crystal lattice, forming hydrogen bonds with the formate ligands or coordinated water molecules. researchgate.net

The primary vibrational modes of water include:

O-H Stretching (νOH): Broad bands in the 3000-3600 cm⁻¹ region. The presence of strong hydrogen bonds tends to shift these bands to lower frequencies. researchgate.net

H-O-H Bending (δH₂O): Typically found in the 1600-1650 cm⁻¹ region. e-journals.in Multiple bands can be observed in this region, corresponding to the different environments of the water molecules. researchgate.net

Librational Modes: These low-frequency modes (typically below 1000 cm⁻¹), which correspond to the rocking, wagging, and twisting motions of the water molecules, are also sensitive to the strength of coordination and hydrogen bonding.

The study of partially deuterated compounds can aid in the assignment of bands corresponding to water vibrations. researchgate.net

Table 2: Typical Vibrational Modes of Water in Hydrated Chromium(III) Complexes This is an interactive table. You can sort the columns by clicking on the headers.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretching | 3000 - 3600 | Stretching of the oxygen-hydrogen bond. |

| H-O-H Bending | 1600 - 1650 | Bending motion of the H-O-H angle. |

Chromium-Oxygen (Cr-O) Stretching Frequencies

The direct interaction between the chromium ion and the oxygen atoms from both the formate ligands and the coordinated water molecules gives rise to Cr-O stretching vibrations. These modes are typically found in the low-frequency region of the infrared and Raman spectra (generally below 700 cm⁻¹). e-journals.in The appearance of new bands in the spectra of chromium complexes, which are absent in the spectra of the free ligands, are attributed to these ν(Cr-O) vibrations and confirm the coordination of the oxygen atoms to the metal center. e-journals.in For various chromium oxide species, distinct Cr-O stretching bands have been identified in the 800-1100 cm⁻¹ range, although bands below this can also be characteristic of Cr-O bonds. lehigh.edu

Electronic Spectroscopy for Ligand Field Transitions and Oxidation States (UV-Vis Absorption, Fluorescence)

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides crucial information about the electronic structure of the chromium(III) ion in its coordination environment. The spectra are characterized by specific electronic transitions between d-orbitals (d-d transitions) and transitions involving the transfer of electrons between the metal and ligands (charge transfer bands). libretexts.org

d-d Transitions and Electronic Structure of Chromium(III)

The chromium(III) ion has a d³ electronic configuration. In an octahedral ligand field, such as that provided by the oxygen donor atoms of the formate and water ligands, the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. lacc-terryb.com Electronic transitions from the ground state (⁴A₂g) to excited states are possible upon the absorption of light. For a d³ ion in an octahedral field, three spin-allowed transitions are theoretically possible: researchgate.net

⁴A₂g → ⁴T₂g

⁴A₂g → ⁴T₁g(F)

⁴A₂g → ⁴T₁g(P)

These d-d transitions are Laporte-forbidden, resulting in relatively low molar absorptivities (ε < 1,000 L mol⁻¹ cm⁻¹). libretexts.orgwikipedia.org The positions of these absorption bands are sensitive to the nature of the ligands surrounding the metal ion. For the very similar hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, two distinct absorption bands are observed in the visible region, which can be assigned to the first two spin-allowed transitions. docbrown.info

Table 3: Electronic d-d Transitions for Octahedral Chromium(III) Complexes This is an interactive table. You can sort the columns by clicking on the headers.

| Transition | Typical λ_max (nm) for [Cr(H₂O)₆]³⁺ | Corresponding Color Region |

|---|---|---|

| ⁴A₂g → ⁴T₂g | ~580 | Yellow-Orange |

Data based on the analogous [Cr(H₂O)₆]³⁺ complex. docbrown.info

Charge Transfer Bands and Spectroscopic Signatures of Complexes

In addition to d-d transitions, charge transfer (CT) bands can appear in the electronic spectra of coordination compounds. These transitions involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). wikipedia.org

For this compound, LMCT transitions are expected. The Cr(III) center is in a relatively high, electron-accepting oxidation state, and the oxygen atoms of the formate and water ligands have non-bonding lone pairs of electrons that can be donated. libretexts.orglibretexts.org These LMCT bands are both spin-allowed and Laporte-allowed, leading to much higher intensities (ε often around 50,000 L mol⁻¹ cm⁻¹) compared to the forbidden d-d transitions. wikipedia.org They typically occur at higher energies (in the ultraviolet region) and can sometimes be so broad that they obscure the higher-energy d-d transitions. lacc-terryb.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like this compound presents unique challenges and opportunities. The presence of the paramagnetic Cr(III) center significantly influences the NMR spectra, providing detailed information about the molecular and electronic structure. figshare.com

¹H and ¹³C NMR for Formate Ligand Environment

In a hypothetical diamagnetic analogue, the formate ligand would exhibit characteristic signals in both ¹H and ¹³C NMR spectra. The single proton of the formate ligand would appear as a singlet in the ¹H NMR spectrum, typically around 8.4 ppm. researchgate.net The carbon atom would also produce a singlet in the ¹³C NMR spectrum, with a chemical shift in the range of 165-170 ppm. researchgate.net

However, in this compound, the paramagnetic Cr(III) ion dramatically alters these spectra. The unpaired electrons on the chromium center cause significant shifting and broadening of the NMR signals of nearby nuclei, making them difficult to observe with standard techniques. nih.govvu.lt The interaction with the paramagnetic center provides a rich source of information regarding the hyperfine interaction between the atomic nuclei and the unpaired electron density. figshare.com

| Nucleus | Typical Chemical Shift (ppm) in Diamagnetic Formate |

|---|---|

| ¹H (Formyl Proton) | ~8.4 |

| ¹³C (Carbonyl Carbon) | ~166 |

Studies of Paramagnetic Effects on NMR Spectra

The Cr(III) ion has a d³ electronic configuration, resulting in a total electronic spin (S) of 3/2. nih.gov This high-spin state leads to a long electronic spin-lattice relaxation time, which in turn causes significant broadening of NMR resonances, particularly for atoms in close proximity to the chromium center. nih.gov The observed paramagnetic shifts in the NMR spectrum are governed by two main contributions: the contact shift and the dipolar (or pseudocontact) shift. vu.lt

Contact Shift: This arises from the delocalization of unpaired electron spin density from the metal ion's orbitals to the ligand's orbitals through the chemical bonds. nih.govvu.lt For Cr(III) complexes, spin delocalization is expected to occur primarily through the π-pathway. nih.gov This effect can shift resonances by tens or even hundreds of ppm from their usual diamagnetic positions. vu.ltacs.org

Dipolar Shift: This results from the through-space magnetic dipole-dipole interaction between the electron spin and the nuclear spin. vu.ltacs.org Its magnitude depends on the distance and orientation of the nucleus relative to the paramagnetic center.

Due to these effects, the ¹H and ¹³C NMR signals of the formate ligands directly coordinated to the Cr(III) center in this compound are expected to be extremely broad and significantly shifted, potentially outside the typical spectral window. nih.govillinois.edu While challenging, the analysis of these paramagnetic effects can provide valuable structural information, such as metal-nucleus distances and dihedral angles. illinois.edu Studies on other chromium(III) complexes have demonstrated that even with significant broadening, resonances can sometimes be discerned and assigned, offering insights into the metal-ligand bonding. figshare.comnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical state, and electronic state of the elements within the top 3-10 nanometers of a material's surface. tescan-analytics.com

Chromium Oxidation State Determination on Surfaces

XPS is an ideal method for determining the oxidation state of elements present on a surface. tescan-analytics.com For chromium, the binding energy of the Cr 2p core level electrons is highly sensitive to the oxidation state. The Cr 2p spectrum exhibits two main peaks, Cr 2p₃/₂ and Cr 2p₁/₂, due to spin-orbit coupling.

In this compound, the chromium is in the +3 oxidation state. The Cr 2p₃/₂ peak for Cr(III) species typically appears in the binding energy range of 576-578 eV. researchgate.netelectrochemsci.org For instance, the binding energy for Cr₂O₃ is around 576.5 eV, while for Cr(OH)₃ it is approximately 577.5 eV. electrochemsci.org High-resolution XPS analysis of the Cr 2p peak can confirm the presence of Cr(III). tescan-analytics.com The peak shape for Cr(III) compounds can be complex due to multiplet splitting, which arises from the interaction of the core-hole with the unpaired valence electrons. surfacesciencewestern.comthermofisher.com Correctly fitting this multiplet structure is crucial for accurate chemical state identification and prevents the false identification of other oxidation states, such as Cr(VI), which appears at higher binding energies (around 579-580 eV). tescan-analytics.comthermofisher.com

| Chromium Species | Oxidation State | Approximate Cr 2p₃/₂ Binding Energy (eV) |

|---|---|---|

| Cr (metal) | 0 | 574.4 |

| Cr₂O₃ | +3 | ~576.5 |

| Cr(OH)₃ | +3 | ~577.5 |

| CrO₃ / CrO₄²⁻ | +6 | ~579.5 |

Elemental Composition and Bonding Environment Analysis

An XPS survey scan of this compound would reveal the presence of chromium (Cr), oxygen (O), and carbon (C) on the surface (hydrogen is not detectable by XPS). electrochemsci.org High-resolution spectra of the C 1s and O 1s regions provide further details about the chemical environment.

C 1s Spectrum: The C 1s region would show a peak corresponding to the carboxylate carbon of the formate ligand. This peak is typically found at a binding energy of approximately 288-289 eV. A second, often present, C 1s peak at a lower binding energy (around 284.8 eV) would be attributable to adventitious carbon contamination from atmospheric exposure.

O 1s Spectrum: The O 1s spectrum would be more complex. It would contain contributions from the oxygen atoms in the formate ligands and the oxygen atoms in the water of hydration. The O 1s peak for metal oxides/hydroxides and carboxylates typically appears in the range of 530-532 eV. electrochemsci.org Deconvolution of this peak could potentially distinguish between the different oxygen environments within the compound.

| Element | Core Level | Expected Binding Energy Range (eV) | Inferred Chemical Species |

|---|---|---|---|

| Cr | 2p₃/₂ | 576 - 578 | Cr(III) in Chromic Formate |

| O | 1s | 530 - 532 | Formate (COO⁻), Water (H₂O) |

| C | 1s | 288 - 289 | Formate (COO⁻) |

| C | 1s | ~284.8 | Adventitious Carbon |

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic and electronic structure around a specific element. nih.gov The technique can be divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Cr K-edge XANES spectrum provides information on the oxidation state and coordination geometry of the chromium atom. nih.goviaea.org The energy position of the absorption edge shifts to higher energies as the oxidation state of the chromium increases. rsc.org A key feature of the XANES spectrum for transition metals is the pre-edge peak, which corresponds to the 1s → 3d electronic transition. For a Cr(III) ion in a perfectly centrosymmetric octahedral environment, this transition is dipole-forbidden and therefore results in a very weak pre-edge feature. iaea.org The intensity of this peak increases as the coordination geometry deviates from centrosymmetry. iaea.org

X-ray Absorption Near-Edge Structure (XANES) for Electronic States

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for probing the electronic configuration and local geometry of a specific element within a compound. acs.orgresearchgate.net In this technique, a core electron is excited to unoccupied states by absorbing X-ray photons, resulting in an absorption edge. The energy and features of this edge are highly sensitive to the oxidation state and coordination environment of the absorbing atom. uu.nlmdpi.com

For this compound, the focus is on the chromium K-edge, which corresponds to the excitation of a 1s core electron. The position of this absorption edge provides direct confirmation of the chromium's oxidation state. As the oxidation state of the absorbing atom increases, the absorption edge shifts to a higher energy due to the increased effective nuclear charge experienced by the core electrons. uu.nl For this compound, the Cr(III) center would exhibit an edge position characteristic of the +3 oxidation state.

Furthermore, the pre-edge region of the XANES spectrum offers valuable information about the coordination geometry. For a Cr(III) ion in a perfectly centrosymmetric octahedral environment, the 1s to 3d transition is dipole-forbidden, resulting in a very weak pre-edge peak. ung.si However, any distortion from perfect octahedral symmetry, as might be expected in a complex with mixed ligands like water and formate, would lead to some p-d orbital mixing, increasing the intensity of this pre-edge feature. Analysis of this feature helps to elucidate the local symmetry around the chromium center.

Table 1: Illustrative Cr K-edge XANES Features for Different Chromium Species This table presents typical values to illustrate the principles of XANES and does not represent experimental data for this compound.

| Chromium Species | Oxidation State | Typical Edge Position (eV) | Pre-edge Feature Intensity |

|---|---|---|---|

| Cr Metal | 0 | ~5989.0 | Low |

| Cr(III) compounds (e.g., Cr₂O₃) | +3 | ~5993.0 - 6007.0 | Weak (for octahedral) |

| Cr(VI) compounds (e.g., K₂CrO₄) | +6 | ~6010.0 | Intense (for tetrahedral) |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment

Following the XANES region, the Extended X-ray Absorption Fine Structure (EXAFS) region contains oscillations that provide detailed information about the local atomic environment around the absorbing atom. mdpi.com These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered by neighboring atoms. nih.gov Analysis of the EXAFS spectrum can determine the type, number, and distance of these neighboring atoms.

In this compound, the Cr(III) ion is expected to be in an octahedral coordination environment, bonded to oxygen atoms from both the formate ligands and the water molecules of hydration. The EXAFS analysis would proceed by isolating the oscillatory part of the spectrum, converting it to k-space (photoelectron wave-vector space), and then applying a Fourier transform. This process yields a pseudo-radial distribution function, where peaks correspond to different coordination shells around the central chromium atom.

The primary peak in the Fourier-transformed data would correspond to the first coordination shell, consisting of the nearest-neighbor oxygen atoms. By fitting this peak using theoretical scattering paths, precise information can be extracted. This includes the Cr-O bond distance and the coordination number (expected to be six for an octahedral geometry). The Debye-Waller factor, another parameter obtained from the fit, provides insight into the structural and thermal disorder within this first coordination shell. nih.gov A small Debye-Waller factor would suggest a well-defined and uniform coordination environment. nih.gov

Table 2: Expected EXAFS Fitting Parameters for the First Coordination Shell of this compound This table is a hypothetical representation of expected findings based on typical Cr(III)-Oxygen coordination and is not based on specific experimental results for this compound.

| Absorber-Backscatterer Pair | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Cr-O | 6 | ~1.97 - 2.02 | ~0.002 - 0.004 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Chromium(III) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.net It is particularly well-suited for studying paramagnetic centers like the chromium(III) ion in this compound. The Cr(III) ion has a d³ electronic configuration, resulting in a total electron spin (S) of 3/2, making it EPR-active.

The EPR spectrum provides information about the electronic structure and the local symmetry of the paramagnetic center. When placed in a magnetic field, the degeneracy of the electron spin states is lifted, and transitions between these states can be induced by microwave radiation. The resulting spectrum is typically plotted as the first derivative of the absorption.

For a Cr(III) ion in a distorted octahedral environment, the spectrum is characterized by g-values and zero-field splitting (ZFS) parameters (D, the axial parameter, and E, the rhombic parameter). scispace.com The g-value indicates the interaction between the unpaired electrons and the external magnetic field. The ZFS parameters describe the splitting of the spin states in the absence of an external magnetic field, which arises from the asymmetric crystal field around the Cr(III) ion. A non-zero D value indicates an axial distortion from perfect octahedral symmetry, while a non-zero E value signifies a lower, rhombic symmetry. scispace.com The specific values obtained from the EPR spectrum of this compound would thus provide a detailed picture of the symmetry of the ligand field experienced by the chromium ion.

Table 3: Hypothetical EPR Spin Hamiltonian Parameters for this compound This table presents plausible parameters for a Cr(III) center in a distorted octahedral environment to illustrate the principles of EPR. It does not represent measured experimental data.

| Parameter | Symbol | Expected Value Range | Information Provided |

|---|---|---|---|

| g-value | g_iso | ~1.98 | Electronic environment of Cr(III) |

| Axial ZFS Parameter | D | > 0 cm⁻¹ | Magnitude of axial distortion from O_h symmetry |

| Rhombic ZFS Parameter | E | ≥ 0 cm⁻¹ | Magnitude of rhombic distortion (deviation from axial symmetry) |

Theoretical and Computational Chemistry of Chromic Formate Hexahydrate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules and materials. umn.edu It is favored for its balance of computational cost and accuracy, making it suitable for transition metal complexes. rsc.orgarxiv.org For chromic formate (B1220265) hexahydrate, DFT calculations would elucidate the nature of the coordinate bonds between the chromium(III) ion and the formate and water ligands.

Optimization of Molecular and Complex Geometries

Geometry optimization is a fundamental computational step used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For chromic formate hexahydrate, this process would involve starting with an initial guess of the structure and using algorithms to iteratively adjust atomic positions to minimize the total energy of the complex.

The expected outcome would be the precise bond lengths and angles for the Cr-O bonds with both the formate and water ligands, as well as the internal geometry of the ligands themselves. For instance, in related chromium complexes, optimized geometries have shown Cr-ligand bond lengths that differ slightly from experimental crystal structures but are crucial for accurate electronic property calculations. chemrxiv.org The optimization would confirm the coordination geometry around the Cr³⁺ ion, which is typically octahedral in such complexes.

Calculation of Electronic Band Structure and Energy Gaps

While electronic band structure is primarily a concept for solid-state materials, the analogous molecular orbital (MO) energy levels are calculated for individual molecules like this compound. These calculations reveal the distribution and energy of the electronic states. The key result is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a chromium(III) complex, which has a d³ electronic configuration, the HOMO and LUMO are typically dominated by the chromium d-orbitals, split by the ligand field. Calculations for other chromium compounds have shown that the size of this energy gap is sensitive to the level of theory used but is critical for understanding the material's electronic and optical properties. qub.ac.uk A significant HOMO-LUMO gap would classify this compound as an insulator, consistent with the properties of many transition metal salts.

Frontier Orbital Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO and LUMO. wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.org

An FMO analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO. The HOMO would likely be localized on the chromium d-orbitals and potentially the oxygen atoms of the ligands. The LUMO would also be centered on the metal ion. The energies of these orbitals and their distribution would provide predictions about the most likely sites for nucleophilic or electrophilic attack, offering insights into the complex's potential reactivity. sapub.org The HOMO-LUMO gap is also a key descriptor of chemical reactivity and stability. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Hydration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound in an aqueous solution, MD simulations would model the interactions between the complex and surrounding water molecules.

Computational Modeling of Spectroscopic Properties (e.g., UV-Vis, IR, NMR, EPR)

Computational methods can predict various spectroscopic properties, providing a direct link between theoretical models and experimental measurements.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. For a Cr(III) complex, these calculations would predict the d-d transitions that are characteristic of its octahedral coordination environment. researchgate.net

IR Spectra: DFT calculations can predict vibrational frequencies. The computed IR spectrum for this compound would show characteristic peaks for C-H and C=O stretching in the formate ligands and O-H stretching and bending modes for the coordinated water molecules.

NMR Spectra: While more complex, computational methods can predict NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei.

EPR Spectra: Electron Paramagnetic Resonance (EPR) is relevant for paramagnetic species like Cr(III). Advanced computational methods can calculate EPR parameters like g-tensors and zero-field splitting, which are crucial for characterizing the electronic structure and symmetry of the metal center. chemrxiv.org

At present, specific, detailed data tables for the computationally predicted properties of this compound are not available in the cited literature. Such tables would be generated upon completion of the specific computational studies described in each section.

Reaction Mechanism Studies through Computational Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms, transition states, and activation energies. mdpi.com For this compound, one could investigate several potential reactions:

Ligand Exchange: The mechanism by which a coordinated water molecule is exchanged with a solvent water molecule or another ligand could be modeled.

Thermal Decomposition: The pathways for the thermal decomposition of the complex could be explored. Computational studies on the decomposition of formic acid itself have identified pathways for dehydration and decarboxylation. researchgate.net A similar investigation for the chromium complex would identify the initial steps, such as the loss of water or the breakdown of a formate ligand, and calculate the energy barriers for these processes. researchgate.net

These studies would provide a step-by-step view of the reaction at the molecular level, identifying key intermediates and transition states that are often impossible to observe experimentally.

Investigation of Intermediate Species and Transition States

Detailed theoretical and computational investigations specifically targeting the intermediate species and transition states involved in reactions of this compound are not extensively available in publicly accessible scientific literature. However, the general approach to studying such phenomena in transition metal complexes involves the use of computational methods like Density Functional Theory (DFT). These methods are employed to map the potential energy surface of a reaction, allowing for the identification of stable intermediates and the high-energy transition states that connect them.

Energy Profiles and Reaction Rate Constants

Specific energy profiles and reaction rate constants for reactions involving this compound have not been detailed in the surveyed literature. The determination of these parameters through computational chemistry relies on the accurate calculation of the energies of reactants, products, intermediates, and transition states.

The energy difference between the reactants and the highest transition state on the reaction pathway determines the activation energy, which is a key factor in the reaction rate. Ab initio methods can be used to investigate reaction pathways, such as the hydrolysis of carbonate with a limited number of water molecules, revealing how the activation free energy can be significantly influenced by the molecular environment. researchgate.net For transition metal complexes, a variety of theoretical methods are assessed for their performance in calculating conformational energies to ensure the reliability of the predicted reaction pathways. rsc.org While these methodologies are well-established, their specific application to generate energy profiles and rate constants for this compound is not documented in the available research.

Predictive Modeling of Magnetic Properties

The prediction of magnetic properties of transition metal complexes, including those of chromium(III), is a significant area of computational chemistry. For chromium(III) compounds, which are d3 systems, theoretical models can provide insight into their magnetic behavior. rsc.org

Computational studies on polynuclear chromium(III) complexes, such as chromium-wheel host complexes, have utilized binuclear models to calculate exchange coupling constants (J values). nih.gov These calculations help in understanding the nature and strength of the magnetic interactions (ferromagnetic or antiferromagnetic) between the metal centers. nih.gov The effect of ligand substitution on the magnetic properties can also be assessed, revealing how structural changes can modulate the magnetic behavior. nih.gov

For instance, in a study of chromium(III) complexes with macrocyclic ligands, the magnetic moments were found to be in the range of 3.80-3.84 B.M., which is consistent with an octahedral geometry and three unpaired electrons. jocpr.com DFT calculations on various chromium(III) complexes have been used to complement experimental data from techniques like IR, Raman, and mass spectrometry to fully characterize the compounds. rsc.org The magnetic properties of chromium trihalides have also been extensively studied, revealing ferromagnetic ordering within layers. mdpi.com

While these examples demonstrate the capability of computational modeling to predict and understand the magnetic properties of chromium(III) complexes, specific predictive modeling studies for this compound are not readily found. The following table illustrates the types of magnetic data that can be obtained from experimental and computational studies on various chromium compounds, but it is important to note that this data does not pertain to this compound.

| Compound/System | Experimental Magnetic Moment (μB) | Calculated J value | Type of Magnetic Interaction |

| Chromium(III) complexes with macrocyclic ligands | 3.80 - 3.84 | Not specified | Paramagnetic (octahedral) |

| CrCl3 | 2.7 - 3.2 | Not specified | Ferromagnetic (in-plane) |

| CrBr3 | 3.0 | Not specified | Ferromagnetic |

| CrI3 | 3.1 | Not specified | Ferromagnetic |

Coordination Chemistry and Solution Behavior of Chromium Iii Formate Hexahydrate

Formation and Stability of Chromium(III)-Formate Complexes in Aqueous Systems

The dissolution of chromium(III) formate (B1220265) hexahydrate in water initiates a series of ligand exchange reactions where the coordinated water molecules are successively replaced by formate ions. The stability of the resulting chromium(III)-formate complexes is a critical aspect of their aqueous chemistry. While specific thermodynamic stability constants for the chromium(III)-formate system are not widely documented in readily available literature, the general principles of complex formation for Cr(III) with carboxylate ligands apply. The formation of these complexes can be represented by a series of stepwise equilibria:

[Cr(H₂O)₆]³⁺ + HCOO⁻ ⇌ [Cr(H₂O)₅(HCOO)]²⁺ + H₂O (K₁) [Cr(H₂O)₅(HCOO)]²⁺ + HCOO⁻ ⇌ [Cr(H₂O)₄(HCOO)₂]⁺ + H₂O (K₂) ... [Cr(H₂O)₇-n(HCOO)n-₁]⁽⁴⁻ⁿ⁾⁺ + HCOO⁻ ⇌ [Cr(H₂O)₆-n(HCOO)n]⁽³⁻ⁿ⁾⁺ + H₂O (Kn)

Influence of pH and Concentration on Complex Speciation

The speciation of chromium(III) in aqueous solution is highly dependent on both pH and the concentration of the metal ion and ligands. In acidic solutions (pH < 4), the predominant species is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. As the pH increases, this ion undergoes hydrolysis to form a series of hydroxo- and aqua-hydroxo complexes:

[Cr(H₂O)₆]³⁺ ⇌ [Cr(H₂O)₅(OH)]²⁺ + H⁺

[Cr(H₂O)₅(OH)]²⁺ ⇌ [Cr(H₂O)₄(OH)₂]⁺ + H⁺

[Cr(H₂O)₄(OH)₂]⁺ ⇌ Cr(H₂O)₃(OH)₃(s) + H⁺

Cr(H₂O)₃(OH)₃(s) ⇌ [Cr(OH)₄]⁻ + H⁺ + 2H₂O

The presence of formate ions introduces competitive equilibria, where formate can replace both water and hydroxide (B78521) ligands in the coordination sphere. At a given pH, an increase in the formate concentration will, according to Le Chatelier's principle, shift the equilibria towards the formation of higher-order formato complexes. Conversely, lowering the pH will favor the protonation of the formate ligand to formic acid, reducing the concentration of the free ligand and favoring the formation of aquo complexes. At higher chromium concentrations, polymerization can occur, leading to the formation of polynuclear species bridged by hydroxide or formate ligands.

Ligand Exchange Kinetics and Mechanisms

Chromium(III) complexes are characteristically inert to substitution, meaning that ligand exchange reactions occur slowly. The rate of water exchange on the [Cr(H₂O)₆]³⁺ ion is very slow, with a rate constant on the order of 10⁻⁶ s⁻¹. This inertness is a consequence of the high crystal field stabilization energy (CFSE) of the d³ octahedral configuration.

The mechanism for ligand substitution on octahedral Cr(III) complexes, including the exchange of water and formate, is generally considered to be dissociative (D) or interchange dissociative (Id). In a dissociative mechanism, the rate-determining step is the breaking of the bond between the central metal ion and the leaving ligand, forming a five-coordinate intermediate. This is followed by the rapid entry of the new ligand.

[Cr(H₂O)₆]³⁺ → [Cr(H₂O)₅]³⁺ + H₂O (slow) [Cr(H₂O)₅]³⁺ + HCOO⁻ → [Cr(H₂O)₅(HCOO)]²⁺ (fast)

The rates of these exchange reactions are influenced by the nature of the other ligands present in the coordination sphere. For trinuclear chromium(III) carboxylate complexes, substitution rates have been shown to vary depending on the substituent on the carboxylate ligand, with activation parameters (large positive ΔH‡ and ΔV‡) supporting a dissociative mechanism. researchgate.net

Characterization of Aquo- and Formato-Chromium(III) Species

The various chromium(III) species present in aqueous formate solutions can be characterized by a range of spectroscopic and structural techniques. UV-Visible spectroscopy is particularly useful for probing the d-d electronic transitions of the chromium(III) ion, which are sensitive to the coordination environment.

Octahedral Coordination Environment of Chromium(III)

The d³ electronic configuration of Cr(III) strongly favors an octahedral coordination geometry. In an octahedral ligand field, the five d-orbitals split into a lower energy t₂g set and a higher energy eg set. For [Cr(H₂O)₆]³⁺, the electronic transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states give rise to two main absorption bands in the visible spectrum. The absorption maxima (λmax) for [Cr(H₂O)₆]³⁺ are typically observed around 400 nm and 580 nm. docbrown.info The replacement of water ligands with formate ions will alter the ligand field strength, causing a shift in these absorption bands.

Distorted Octahedral Geometries in Mixed-Ligand Complexes

In mixed-ligand complexes, such as the aquo-formato species [Cr(H₂O)₆-n(HCOO)n]⁽³⁻ⁿ⁾⁺, the symmetry of the coordination sphere is lowered from the ideal octahedral (Oh) geometry. This reduction in symmetry can lead to a splitting of the degenerate energy levels and result in more complex UV-Vis spectra. Furthermore, even in homoleptic complexes, distortions from perfect octahedral geometry can occur due to the Jahn-Teller effect, although this is more pronounced for electronically degenerate ground states, which is not the case for d³ Cr(III). However, steric and electronic differences between water and formate ligands in mixed-ligand complexes will inherently lead to distortions in bond lengths and angles, resulting in a distorted octahedral environment.

Role of Supporting Electrolytes and Ionic Strength on Solution Chemistry

The rates of reactions between ions are also influenced by the ionic strength of the solution. For a reaction between two ions of the same charge, an increase in ionic strength will decrease the reaction rate, while for a reaction between ions of opposite charge, an increase in ionic strength will increase the rate. This is known as the primary salt effect. Therefore, the kinetics of both the formation and ligand exchange reactions of chromium(III)-formato complexes will be sensitive to the concentration and nature of the background electrolyte.

Redox Chemistry of Chromium(III) in Formate-Containing Solutions

The redox chemistry of chromium(III) in aqueous solutions containing formate is characterized by a multi-step electron transfer process, primarily involving the Cr(III)/Cr(II) couple. The presence of formate ligands influences the reaction pathways and the stability of the intermediate oxidation states. The electroreduction of Cr(III) complex ions in these solutions is a key area of study, revealing the formation of relatively stable Cr(II) intermediates. researchgate.netresearchgate.net This process is fundamental in applications such as chromium electrodeposition, where the mechanism involves the stepwise reduction of Cr(III) ions. mdpi.com

Electron Transfer Pathways and Intermediate Chromium(II) Species

The reduction of chromium(III) in formate-containing solutions proceeds sequentially, with an initial one-electron transfer to form chromium(II). mdpi.com This process is consistently observed in electrochemical studies, where the discharge of Cr(III) ions to metallic chromium occurs via a Cr(II) intermediate. researchgate.net

Cr(III) + e⁻ → Cr(II)

Cr(II) + 2e⁻ → Cr(0)

Studies on chromium electrodeposition from formate baths indicate that the reaction mechanism involves the formation of intermediate Cr(II) compounds which are partially removed into the bulk solution before further reduction. researchgate.netresearchgate.net The specific nature of the complex ions participating in the electron transfer is crucial. In these solutions, trivalent chromium ions can exist as various aquo-formate complexes. The electroreduction process suggests the participation of hydroxocomplexes of bivalent chromium as key intermediates. researchgate.net

The electron transfer for the oxidation of chromium(III) complexes can proceed through an inner-sphere mechanism. scispace.com This pathway involves the formation of a precursor complex where the oxidant coordinates directly to the chromium(III) center before the electron transfer occurs. While this has been detailed for oxidants like periodate, a similar mechanism can be inferred for reduction processes where the Cr(III)-formate complex interacts with the electrode surface. scispace.com The structure of the Cr(III) complex, particularly the ligands coordinated to the metal center, significantly impacts the kinetics and mechanism of these electron transfer reactions. mdpi.com

Intermediate chromium(II) species, such as chromous formate, are formed during this process. researchgate.netresearchgate.net In analogous systems, such as the iron-chromium redox energy storage system, specific aquated chloro-complexes of both Cr(III) and Cr(II) have been identified as the active species in the charge-discharge cycle (e.g., the reduction of [Cr(H₂O)₅Cl]²⁺ to [Cr(H₂O)₅Cl]⁺). nasa.gov This suggests that in formate solutions, mixed-ligand aqua-formato complexes of Cr(II) are the likely intermediates.

| Process | Description | Key Species Involved | Mechanism |

| Cr(III) Reduction | Stepwise, one-electron transfer process. | [Cr(H₂O)₆]³⁺, Cr(III)-formate complexes | Inner-sphere electron transfer |

| Intermediate Formation | Generation of relatively stable bivalent chromium compounds. | Cr(II) hydroxocomplexes, Cr(II)-formato-aquo complexes | Electrochemical reduction |

| Further Reduction | Two-electron transfer from the intermediate to form metallic chromium. | Cr(II) species | Electrode surface reaction |

Stabilization of Intermediate Oxidation States

The chromium(II) oxidation state is generally unstable in aqueous solutions, readily undergoing oxidation back to the more stable chromium(III) state, especially in the presence of atmospheric oxygen. docbrown.info However, the presence of certain ligands, including formate, can enhance the stability of Cr(II) species. researchgate.netresearchgate.net This stabilization is crucial for the efficiency of processes like electrodeposition, where the intermediate Cr(II) must persist long enough to be further reduced to the metallic state. researchgate.net

The stabilization effect can be attributed to several factors:

Complex Formation: Formate ions, like other carboxylates, can act as ligands, forming coordination complexes with Cr(II). The formation of these complexes, such as chromium(II) formate, can alter the redox potential of the Cr(III)/Cr(II) couple, making the Cr(II) state more thermodynamically stable relative to the simple hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺. researchgate.net

Kinetic Inertness: While Cr(III) complexes are known for their kinetic inertness, Cr(II) complexes are typically labile. However, the nature of the ligand can influence the rates of substitution and redox reactions. Complexation with chelating agents like EDTA has been shown to enhance the reaction rate of the Cr(III)/Cr(II) redox couple, suggesting that the ligand plays a direct role in the electron transfer mechanism and the stability of the resulting species. researchgate.net

Inhibition of Oxidation Pathways: The formation of multinuclear Cr(III) complexes or the surface precipitation of chromium(III) hydroxide can inhibit the oxidation of Cr(III). pjoes.com Similarly, the coordination environment provided by formate ligands around a Cr(II) center may sterically or electronically hinder the approach of oxidizing agents, slowing the rate of its re-oxidation to Cr(III).

Electrochemical Science and Engineering Applications of Chromic Formate Hexahydrate

Mechanisms of Chromium Electrodeposition from Trivalent Formate-Based Electrolytes

The electrodeposition of chromium from trivalent formate-based electrolytes is a complex process governed by a series of electrochemical and chemical reactions occurring at the cathode-electrolyte interface. In aqueous solutions, trivalent chromium ions exist as stable octahedral complexes, primarily as [Cr(H₂O)₆]³⁺ mdpi.comresearchgate.net. The deposition mechanism is fundamentally different from that of hexavalent chromium baths and involves the introduction of complexing agents, such as formate (B1220265) (HCOO⁻), to facilitate the reduction process researchgate.net.

Kinetics of Cr(III) to Cr(II) and Cr(II) to Cr(0) Reduction

The electrochemical reduction of trivalent chromium to metallic chromium (Cr(0)) does not occur in a single step but proceeds through an intermediate divalent chromium (Cr(II)) state. mdpi.comresearchgate.net This stepwise reaction can be represented as:

Cr(III) + e⁻ → Cr(II)

Cr(II) + 2e⁻ → Cr(0)

There is a significant difference between the standard equilibrium potentials of the Cr(III)/Cr(II) and Cr(II)/Cr(0) electrochemical couples. researchgate.net Consequently, the final reduction to metallic chromium, Cr(II) → Cr(0), typically begins at potentials where the initial reduction step, Cr(III) → Cr(II), is approaching its diffusion-limiting current density. researchgate.net

Influence of Formate Ligands on Reduction Potentials and Pathways

Formate ligands play a crucial role in the electrodeposition process. The stability of the [Cr(H₂O)₆]³⁺ complex hinders its direct reduction. researchgate.netjept.de Formate ions act as complexing agents, entering the inner coordination sphere of the Cr(III) ion and displacing water molecules to form chromium-formate complexes. tudelft.nl The formation of these complexes is spontaneous and beneficial for the deposition process, as it increases the amount of chromium that can be deposited. tudelft.nl

The presence of formate ligands alters the reduction potential and the deposition pathway. The ligand environment significantly influences the redox properties of the metal complex. rsc.org By forming complexes, formate ligands modify the structure and stability of the chromium ions in the electrolyte, thereby affecting the energy required for their reduction at the cathode. Research on other metal complexes has shown that ligands that stabilize the higher oxidation state of the metal can accelerate the reduction reaction. dss.go.th In the context of chromium plating, formic acid in the electrolyte can also be oxidized by chromic acid, leading to an increase in the Cr(III) concentration and a decrease in the solution's acidity. nmfrc.org This shift promotes the formation of oxy-hydroxide Cr(III) compounds on the cathode surface, which in turn influences the deposition mechanism. nmfrc.org

Nucleation and Growth Phenomena in Chromium Electroplating

The formation of a chromium coating begins with the nucleation of chromium atoms on the substrate, followed by the growth of these nuclei into a continuous film. The characteristics of these initial stages are critical in determining the final properties of the deposit, including its morphology, adhesion, and internal stress.

Investigation of Initial Deposition Stages

The initial stages of chromium deposition from trivalent electrolytes can be investigated using electrochemical techniques such as cyclic voltammetry and chronoamperometry. koreascience.kr Chronoamperometry, in particular, allows for the study of current density transients, which provide insights into the nucleation mechanism. Analysis of these transients has shown that chromium nucleation from certain trivalent baths, such as those based on deep eutectic solvents, follows a three-dimensional (3D) instantaneous and diffusion-controlled model. koreascience.kr This indicates that at the beginning of the electrolysis, a fixed number of nuclei form rapidly and then grow under the control of the mass transport of chromium ions to their surface. koreascience.kr The formation of various phases and colloidal particles in the near-electrode layer during the initial moments of deposition also plays a significant role in the subsequent growth of the film. mdpi.com

Factors Affecting Deposit Morphology and Adhesion

The final morphology and adhesion of the chromium deposit are influenced by a multitude of interconnected factors related to both the electrolyte composition and the operating parameters.

| Factor | Effect on Deposit Morphology and Properties |

| Current Density | Increasing current density can lead to an increase in the size of nodular crystallites. koreascience.kr Excessively high current densities can cause "burning" and nodulation, where the deposit becomes rough and dark. finishingandcoating.com |

| Electrolyte pH | The pH of the plating bath significantly impacts the deposit's structure. At higher pH values (e.g., 4.5), cracks and nodules in the deposit can be larger compared to those formed at lower pH (e.g., 3.4). nmfrc.org |

| Additives & Buffers | Buffering agents like boric acid are crucial for stabilizing the pH at the cathode surface, preventing the precipitation of Cr(OH)₃ and promoting stable growth. nmfrc.org The choice of buffer can affect the uniformity of the deposit; for instance, aluminum sulfate has been observed to produce uniform and crack-free growth. koreascience.kr Polymeric additives can prevent the inclusion of fine particles into the coating, thereby improving its properties. mdpi.com |

| Formate Concentration | The presence of formate and its decomposition products can lead to the incorporation of carbon into the deposit. This results in an amorphous structure embedded with nanocrystals of graphite and chromium carbides, which is a primary reason for the darker appearance of coatings from formate-based baths compared to those from hexavalent chromium. researchgate.net |

| Temperature | Lower temperatures, in conjunction with higher pH, have been shown to improve the covering power of the electrolyte, which is the ability to plate in low current density areas. sterc.org |

Good adhesion is contingent on proper substrate preparation and the successful initiation of the nucleation process. Factors that lead to high internal stress or the incorporation of impurities and hydroxides at the substrate-coating interface can compromise adhesion.

Electrolyte Design and Optimization for High-Performance Chromium Coatings

The design and optimization of trivalent formate-based electrolytes are aimed at achieving coatings that can match or exceed the performance of conventional hard chromium from hexavalent baths. Trivalent chromium electrolytes are inherently more complex than their hexavalent counterparts. jept.de Optimization involves balancing the concentrations of the chromium salt, complexing agents, buffering agents, and other additives to control the deposition process and the resulting coating properties.

Key considerations in electrolyte design include:

Complexing Agent: Formic acid or formate is a key component, with studies showing that formic acid complexed baths can yield higher deposition rates and current efficiencies compared to those using other complexing agents like glycine. koreascience.kr

Buffering Capacity: Boric acid is a common buffer used to maintain a stable pH in the near-cathode region. nmfrc.org Its optimal concentration is critical; while it stabilizes the bath, higher concentrations can slightly decrease current efficiency. nmfrc.org

Conductivity: A significant drawback of many trivalent baths is their lower conductivity compared to hexavalent baths, which can increase energy consumption. researchgate.net Additives and supporting electrolytes are used to mitigate this issue.

Impurity Tolerance: The electrolyte formulation must be robust enough to tolerate a certain level of metallic impurities (e.g., copper, zinc, nickel) that can be dragged into the bath, as these can cause dark deposits. sterc.org

Operating Parameters: The optimization process extends to operating conditions such as current density, temperature, and pH. For instance, the covering power of trivalent baths, while often poorer than hexavalent ones, can be improved by careful selection of the chromium salt source and operating parameters. researchgate.net

Modern approaches to optimization are moving beyond traditional trial-and-error methods. The use of digitalization techniques, including machine learning and simulation-based modeling, is being explored to systematically navigate the complex, multidimensional parameter space of trivalent chromium electrodeposition. jept.dejept.de These advanced strategies aim to accelerate the development of electrolytes tailored for specific high-performance applications. jept.de

| Parameter | Typical Range/Value | Purpose/Effect |

| Chromium (III) Salt | e.g., Chromic Formate, Chromium Sulfate | Source of chromium ions. |

| Complexing Agent | e.g., Formic Acid, Sodium Formate | Forms complexes with Cr(III) to facilitate reduction. researchgate.netjept.de |

| Buffering Agent | e.g., Boric Acid (0.2 M) | Stabilizes cathode film pH, prevents Cr(OH)₃ precipitation. nmfrc.org |

| Supporting Electrolyte | e.g., Ammonium Chloride | Increases conductivity of the solution. nmfrc.org |

| pH | 2.0 - 5.5 | Affects deposit morphology, current efficiency, and bath stability. nmfrc.org |

| Temperature | 20 - 60 °C | Influences deposition rate, current efficiency, and deposit properties. sterc.orggoogle.com |

| Current Density | 20 - 50 A/dm² | Controls the rate of deposition and influences deposit structure. koreascience.kr |

By carefully engineering the electrolyte composition and controlling the deposition parameters, it is possible to produce thick, nanocrystalline chromium-carbon coatings from formate-based trivalent baths with physicochemical properties that can surpass those of traditional chromium deposits. researchgate.net

Role of Additives and Complexing Agents in Bath Performance

The performance of electrodeposition baths containing chromic formate hexahydrate is significantly influenced by the presence of additives and complexing agents. In aqueous solutions, trivalent chromium ions exist as the stable hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺, which is not readily reducible. The introduction of complexing agents is crucial to destabilize this complex and facilitate the electrodeposition of chromium.

Organic complexing agents such as formate, urea, glycine, and oxalate play a pivotal role by substituting the water molecules in the primary coordination sphere of the chromium ion. This substitution forms more electroactive complexes, making the reduction of Cr(III) species more feasible. For instance, in the presence of formate, complexes like [Cr(H₂O)₅(HCOO)]²⁺ are formed, which are more easily reduced at the cathode compared to the stable aquo complex. The presence of organic complexants like urea can lead to the formation of an "active complex" with the composition [Cr(carbamid)n(H₂O)₆-n]³⁺, which helps in stabilizing the kinetic characteristics and parameters of the electroplating process. mdpi.com

Additives are also employed to refine the properties of the resulting chromium coatings. For example, water-soluble polymers like polyhexamethylene guanidine and polyvinylpyrrolidone can act as regulators for the colloidal systems that form in the near-electrode layer. Polyvinylpyrrolidone, acting as a flocculant, reduces the concentration of fine-dispersed particles, preventing their incorporation into the coating and thus improving its properties. mdpi.com Similarly, polyethylene glycol can selectively inhibit the hydrogen evolution reaction, which is a significant side reaction in chromium electrodeposition, thereby altering the coating's morphology and properties. mdpi.com The inclusion of certain additives can also influence the composition of the deposit; for instance, using sodium hypophosphite as an additive can lead to the co-deposition of phosphorus with chromium. mdpi.com

The table below summarizes the roles of various additives and complexing agents in this compound-based electrodeposition baths.

| Additive/Complexing Agent | Role in Bath Performance | Effect on Deposit |

| Formate | Destabilizes [Cr(H₂O)₆]³⁺ to form more electroactive complexes. | Facilitates chromium deposition; can be a source of carbon inclusion. |

| Urea | Forms "active complexes" like [Cr(carbamid)n(H₂O)₆-n]³⁺, stabilizing the process. | Can improve current efficiency and coating quality. mdpi.com |

| Glycine | Acts as a complexing agent to destabilize the hexaaquachromium(III) complex. | Can lead to good quality deposits. researchgate.net |

| Polyvinylpyrrolidone | Acts as a flocculant, reducing the inclusion of fine-dispersed particles. | Improves coating properties by preventing particle incorporation. mdpi.com |

| Polyethylene Glycol | Selectively inhibits the hydrogen evolution reaction. | Alters the morphology and properties of the formed coatings. mdpi.com |

| Sodium Hypophosphite | Source of phosphorus for co-deposition. | Leads to the formation of chromium-phosphorus alloy coatings. mdpi.com |

Effect of Water Content in Hydrate-Melt and Ionic Liquid Systems

In non-aqueous and quasi-aqueous systems like hydrate-melts and ionic liquids, the water content associated with this compound and any additional water is a critical parameter that significantly impacts the electrochemical process. These systems are explored as alternatives to traditional aqueous electrolytes to overcome issues like low current efficiency and hydrogen embrittlement.

In ionic liquid systems, such as those based on choline chloride and chromium(III) chloride hexahydrate, water content influences the physical and electrochemical properties of the electrolyte. An increase in water content generally leads to a decrease in viscosity and density, and an increase in conductivity, which are beneficial for the practical application of metal electrodeposition. uctm.edu However, an excessive amount of water can have detrimental effects. It can accelerate the hydrogen evolution reaction, a parasitic reaction that competes with chromium deposition, leading to a decrease in current efficiency and a deterioration in the surface quality of the deposits. uctm.eduresearchgate.net

Cyclic voltammetry studies have shown that increasing the water content in these systems leads to an acceleration of the hydrogen evolution reaction. researchgate.net Consequently, there is an optimal range for the water content to balance the positive effects on electrolyte properties with the negative impact on current efficiency. For instance, in a choline chloride-based ionic liquid, the most suitable water content has been found to be in the range where the molar ratio of water to the chromium salt is between 9 and 15. researchgate.net

The following table illustrates the general effect of increasing water content on the properties of an ionic liquid system for chromium electrodeposition.

| Property | Effect of Increasing Water Content |

| Viscosity | Decreases |

| Density | Decreases |

| Conductivity | Increases |

| Hydrogen Evolution | Increases |

| Current Efficiency | Decreases (at excessive levels) |

Advanced Analytical Techniques for Electrochemical Characterization

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the reaction mechanisms and kinetics of chromium electrodeposition from baths containing this compound.

Cyclic voltammetry involves scanning the potential of a working electrode and measuring the resulting current. For chromium electrodeposition from Cr(III) solutions, CV studies have revealed that the reduction of Cr(III) to metallic chromium (Cr(0)) is a multi-step process. It typically involves an initial reduction of Cr(III) to Cr(II), followed by the reduction of Cr(II) to Cr(0). mdpi.com The voltammograms often show distinct peaks corresponding to these reduction steps. The characteristics of these peaks, such as their position and height, provide valuable information about the thermodynamics and kinetics of the electron transfer processes. For instance, the separation between the cathodic and anodic peak potentials can indicate the reversibility of the redox reactions. In many Cr(III) systems, the electrochemical reduction is found to be irreversible. mdpi.com

Chronoamperometry involves stepping the potential of the working electrode to a value where the deposition process occurs and monitoring the current as a function of time. This technique is particularly useful for studying the nucleation and growth mechanism of the electrodeposited chromium. The shape of the current-time transient can reveal whether the nucleation is instantaneous or progressive and whether the growth is under diffusion or charge transfer control. For example, the initial part of the chronoamperogram can be analyzed using models like the Scharifker-Hills model to distinguish between different nucleation mechanisms. Studies on silver electrodeposition from a cyanide-free bath have shown that chronoamperometry can identify a three-dimensional progressive nucleation process. rsc.org

These techniques are essential for understanding the fundamental electrochemical behavior of this compound systems and for optimizing the deposition parameters to achieve desired coating properties.

Electrochemical Impedance Spectroscopy for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the interfacial phenomena occurring at the electrode-electrolyte interface during chromium electrodeposition. By applying a small amplitude AC potential signal over a range of frequencies and measuring the current response, EIS can probe various processes such as charge transfer, double-layer capacitance, and mass transport.

The resulting impedance data is often represented as Nyquist or Bode plots and can be modeled using equivalent electrical circuits. Each element in the circuit corresponds to a specific physical or chemical process at the interface. For example, a resistor in parallel with a capacitor can represent the charge transfer resistance and the double-layer capacitance, respectively.

In the context of chromium electrodeposition from formate-containing baths, EIS can be used to study the corrosion behavior of the resulting coatings. By performing EIS measurements at different immersion times in a corrosive medium, the evolution of the coating's protective properties can be monitored. The data can be fitted to equivalent circuit models to extract parameters that reflect the corrosion behavior, such as the polarization resistance, which is inversely proportional to the corrosion rate. researchgate.net For instance, studies on Cr coatings from formate-urea electrolytes have used EIS to suggest the presence of open pores in the coatings from the initial stages of immersion. researchgate.net

Structural and Compositional Analysis of Electrodeposited Chromium Coatings

Influence of Formate on Carbon Inclusion in Deposits

A significant characteristic of chromium coatings electrodeposited from baths containing organic ligands like formate is the incorporation of carbon into the deposit. The formate ion, or other organic species derived from it, can be reduced at the cathode along with the chromium ions, leading to the formation of a chromium-carbon alloy.

The mechanism of carbon incorporation is believed to involve the chemical interaction of adsorbed organic molecules with highly active, freshly deposited chromium ad-atoms. researchgate.net This interaction can lead to the formation of carbon, which is then incorporated into the growing chromium layer, often in the form of chromium carbides. mdpi.comresearchgate.net The presence of carbon and chromium carbides in the coating has a profound effect on its properties. It can significantly increase the hardness, wear resistance, and corrosion resistance of the deposit. mdpi.com Furthermore, the incorporated carbon can hinder the surface diffusion of chromium ad-atoms, which promotes the formation of a nanocrystalline or even amorphous structure. mdpi.comepa.govresearchgate.net

The amount of carbon incorporated into the coating can be influenced by various deposition parameters, such as the pH of the bath. For example, in a formate-urea containing trivalent chromium bath, decreasing the pH has been reported to increase the carbon content in the deposited Cr-C alloy. mdpi.com The nature of the organic additive in the electrolyte also plays a crucial role in determining the degree of carbon reduction and its organization within the deposit, which can range from chain-like to graphite-like structures. epa.govresearchgate.net

The table below shows a hypothetical example of how pH can affect the carbon content and hardness of a Cr-C coating from a formate-based electrolyte.

| Bath pH | Carbon Content (wt%) | Microhardness (HV) |

| 2.0 | 8.5 | 1200 |

| 2.5 | 6.2 | 1050 |

| 3.0 | 4.8 | 900 |

Correlation between Deposition Conditions and Coating Microstructure